5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-[(2-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4S2/c21-16-10-5-4-7-14(16)13-27-20-19(22-18(26-20)17-11-6-12-25-17)28(23,24)15-8-2-1-3-9-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAATMFGNGTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-Chlorobenzyl)thio)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays that highlight its therapeutic potential.
Structural Characteristics
The compound features a complex structure characterized by:
- Furan ring : Contributes to its reactivity and biological properties.
- Oxazole moiety : Known for diverse pharmacological activities.
- Chlorobenzyl thio group : Enhances lipophilicity and potential interactions with biological targets.
- Phenylsulfonyl group : May contribute to its anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- High-Resolution Mass Spectrometry (HRMS)
These methods confirm the structural integrity and purity of the synthesized compound.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. The results indicate moderate activity, suggesting potential as a lead compound for further development in anticancer therapies. Notably, the compound demonstrated varying degrees of cytotoxicity across different cell lines, indicating selective activity.
The proposed mechanism of action involves interaction with specific molecular targets within cancer cells, potentially leading to:
- Induction of apoptosis
- Inhibition of cell proliferation pathways
Further research is needed to elucidate the precise mechanisms and optimize the compound's efficacy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(substituted phenyl)-1,3,4-oxadiazole | Contains oxadiazole ring | Antimicrobial, antitumor |
| 4-(substituted phenyl)-thiazole | Thiazole ring instead of oxazole | Antimicrobial |
| 2-(furan-2-yl)-1,3-thiazole | Thiazole with furan | Antimicrobial, anti-inflammatory |
The combination of thioether and sulfonamide functionalities in the target compound enhances its biological activity compared to others lacking these features.
Case Studies
Several case studies have reported on the biological effects of compounds similar to this compound. For example:
- Anticancer Activity : A study highlighted the effectiveness of furan derivatives in inhibiting tumor growth in vivo models.
- Antimicrobial Properties : Research indicated that similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting a broader spectrum of biological applications .
Scientific Research Applications
5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a complex organic compound with a combination of functional groups, including a chlorobenzylthio group, a fluorophenylsulfonyl group, and a furan-2-yl group attached to an oxazole ring. The compound's potential lies in medicinal chemistry, with ongoing research into its biological activities, synthesis, and potential applications.
Synthesis and Characterization
The synthesis of 5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring, introduction of the chlorobenzylthio group, and attachment of the fluorophenylsulfonyl group. Industrial production would likely optimize the synthetic route to ensure high yield and purity, potentially using catalysts, controlled reaction conditions, and purification techniques. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are used.
5-((2-Chlorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole exhibits moderate antiproliferative activity against several human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The compound may interact with biological targets involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Core Heterocycle Differences :
- The oxazole core in the target compound differs from thiazole derivatives (e.g., ). Oxazoles are less basic than thiazoles due to the oxygen atom, which may alter electronic properties and binding interactions .
- Thiazole-based analogs in demonstrated antifungal and anticancer activities, but oxazole derivatives may exhibit distinct pharmacokinetic profiles due to reduced hydrogen-bonding capacity.
Sulfonyl Groups: The phenylsulfonyl moiety in the target compound is electron-withdrawing, which may enhance stability and metabolic resistance compared to non-sulfonylated analogs.
Crystallinity and Conformation :
- Isostructural thiazoles () exhibit planar molecular conformations with halogen-dependent crystal packing. The target compound’s sulfonyl group may promote different intermolecular interactions (e.g., dipole-dipole) compared to triazole-pyrazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
